3-(2-Methoxy-1-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methoxy-1-naphthaldehyde with 4-pyridinecarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the pyridine ring or the carbonyl group in the carbohydrazide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a dihydropyrazole compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:
- 3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(2-Naphthyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-Pyridinyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(2-Methoxy-1-naphthyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C21H17N5O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H17N5O2/c1-28-19-7-6-15-4-2-3-5-16(15)20(19)17-12-18(25-24-17)21(27)26-23-13-14-8-10-22-11-9-14/h2-13H,1H3,(H,24,25)(H,26,27)/b23-13+ |
InChI Key |
MYENCUYRBCTVAX-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
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